6-Cyclopropylpyrimidine-2,4(1H,3H)-dione

Epitranscriptomics Fragment-based drug discovery m6A reader proteins

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 21573-06-8; also designated 6-cyclopropyluracil) is a heterocyclic organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, characterized by a cyclopropyl substituent at the 6-position of the uracil core. The compound serves as a versatile building block in medicinal chemistry and chemical biology, particularly as a fragment ligand in epitranscriptomics research and as a core scaffold for antiviral pyrimidinedione derivatives.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 21573-06-8
Cat. No. B1279927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
CAS21573-06-8
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=O)NC(=O)N2
InChIInChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11)
InChIKeyABHXYFPEQCXJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 21573-06-8): Overview of Chemical Identity and Core Properties for Research Sourcing


6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS 21573-06-8; also designated 6-cyclopropyluracil) is a heterocyclic organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, characterized by a cyclopropyl substituent at the 6-position of the uracil core . The compound serves as a versatile building block in medicinal chemistry and chemical biology, particularly as a fragment ligand in epitranscriptomics research and as a core scaffold for antiviral pyrimidinedione derivatives [1].

Why 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (21573-06-8) Cannot Be Casually Replaced with In-Class Uracil Derivatives


Substitution of the cyclopropyl moiety at the 6-position fundamentally alters the physicochemical and target-binding profile of the pyrimidinedione scaffold compared to other in-class uracil derivatives. The three-membered cyclopropyl ring introduces unique steric constraints and electron density distribution that cannot be replicated by alkyl, halogen, or unsubstituted analogs, directly impacting ligand efficiency and target selectivity profiles [1]. These structural differences translate into quantifiable variations in binding affinity, cellular activity, and therapeutic index—as demonstrated by the comparative data presented in Section 3 [2].

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (21573-06-8): Quantitative Differentiation Evidence Versus Closest Analogs


YTHDF2 Fragment Ligand Efficiency: 6-Cyclopropyluracil (0.47) vs. Pyrazolopyrimidine Derivative (0.38) — A 24% Improvement per Heavy Atom

In a direct fragment-based screening campaign targeting the m6A-reader domain of YTHDF2, 6-cyclopropyluracil (compound 11) demonstrated a ligand efficiency (LE) of 0.47 kcal mol⁻¹ per non-hydrogen atom, compared to 0.38 kcal mol⁻¹ per non-hydrogen atom for a pyrazolopyrimidine derivative fragment evaluated in the same study [1]. Both fragments were assessed under identical assay conditions using a fluorescence-based HTRF binding assay and validated by high-resolution X-ray crystallography of the ligand-YTHDF2 co-crystal structures [1].

Epitranscriptomics Fragment-based drug discovery m6A reader proteins

HDAC Inhibitory Activity: Species-Selective Potency Against Protozoan HDAC (20 nM) vs. Human HDAC (257 nM) — 12.9-Fold Selectivity Window

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione-derived HDAC inhibitor exhibited differential inhibitory potency across HDAC enzymes from different species: IC50 = 20 nM against histone deacetylase enzyme derived from partially purified extracts of Eimeria tenella protozoa, versus IC50 = 257 nM against HDAC enzyme derived from partially purified extracts of human HeLa cells, as curated in BindingDB and ChEMBL [1].

Histone deacetylase inhibition Antiparasitic drug discovery Cryptosporidiosis

Anti-HIV Pyrimidinedione Scaffold: Cyclopropyl Substituent as One of Three Preferred R-Groups in Samjin Patent Series

In US Patent 6,987,114 B1 (Samjin Pharmaceutical Co.), cyclopropyl is explicitly claimed as one of three cycloalkyl R-group options—alongside cyclobutyl and cyclohexyl—for the general pyrimidinedione derivative scaffold (formula I) with demonstrated anti-HIV activity suitable for AIDS treatment [1]. The patent specification notes that the inventors synthesized derivatives with various R substituents and found that compounds containing cyclopropyl, among others, exhibited 'unexpectedly strong anti-HIV activity as well as very low toxicity' [1].

Antiviral drug development HIV/AIDS therapeutics Non-nucleoside reverse transcriptase inhibition

Differentiation-Inducing Activity: Cyclopropyl Derivative Demonstrates Synergistic Effect with 1,25-Dihydroxyvitamin D3 (10⁻⁶ M) in HL-60 Leukemia Cells

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with particular efficacy demonstrated when combined with 1,25-dihydroxyvitamin D3 at a concentration of 10⁻⁶ M in HL-60 human promyelocytic leukemia cells [1].

Cancer cell differentiation therapy Acute myeloid leukemia HL-60 cell model

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione (21573-06-8): Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery Targeting m6A Epitranscriptomic Reader Proteins

Leverage 6-cyclopropyluracil as a validated fragment hit for YTHDF2 (and potentially other YTH domain-containing m6A reader proteins). With a demonstrated ligand efficiency of 0.47 kcal mol⁻¹ per non-hydrogen atom—superior to a pyrazolopyrimidine comparator in the same screen—this fragment provides a structurally characterized, high-resolution crystallography-validated starting point for structure-guided optimization. Procurement is justified when the research objective requires a fragment with established binding mode and favorable LE metrics for hit-to-lead campaigns in epitranscriptomics. [1]

Antiparasitic HDAC Inhibitor Development with Species-Selectivity Rationale

Employ derivatives of this scaffold for developing selective antiparasitic agents, particularly targeting apicomplexan parasites. The 12.9-fold selectivity window observed between protozoan HDAC (IC50 = 20 nM) and human HDAC (IC50 = 257 nM) provides a quantitative basis for pursuing this chemotype in cryptosporidiosis or Eimeria spp. infection models. Researchers developing treatments for parasitic diseases where host toxicity is a primary concern should prioritize this scaffold over non-selective HDAC inhibitors. [1]

Anti-HIV Pyrimidinedione Lead Optimization Using Patent-Validated Cyclopropyl Scaffold

Utilize the cyclopropyl-substituted pyrimidinedione core as a patent-validated starting template for developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The inclusion of the cyclopropyl R-group in US Patent 6,987,114 B1 as one of the specifically claimed substituents in compounds with 'unexpectedly strong anti-HIV activity' establishes a credible prior-art foundation for SAR exploration. This application scenario is particularly relevant for medicinal chemistry teams pursuing next-generation anti-HIV agents that address resistance or toxicity limitations of current NNRTIs. [1]

Acute Myeloid Leukemia Differentiation Therapy Research Using HL-60 Cellular Models

Investigate 6-cyclopropylpyrimidine-2,4(1H,3H)-dione as a differentiation-inducing agent in acute myeloid leukemia (AML) research, either as a standalone agent or in combination with 1,25-dihydroxyvitamin D3. The demonstrated synergistic differentiation effect at 10⁻⁶ M in HL-60 cells supports procurement for academic or industrial oncology programs exploring non-cytotoxic, differentiation-based therapeutic strategies for AML and related hematological malignancies. [1]

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